molecular formula C12H11Br2NO B14268147 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide CAS No. 138473-53-7

2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide

Cat. No.: B14268147
CAS No.: 138473-53-7
M. Wt: 345.03 g/mol
InChI Key: FCLOQWDMOKDKTB-UHFFFAOYSA-M
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Description

2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is a heterocyclic compound that features a fused oxazolo-isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide typically involves the bromination of a precursor molecule. One common method involves the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N′-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide, which affords a light-orange crystalline perbromide precipitate. This precipitate is then heated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like methylene chloride and bases such as triethylamine .

Major Products

The major products formed from these reactions include various fused heterocyclic compounds, such as imidazo[1,2-a]pyridin-2-yl-2-propanol and oxazolo[3,4-a]isoquinolin-3-one derivatives .

Scientific Research Applications

2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds and the generation of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide is unique due to its fused oxazolo-isoquinoline structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

138473-53-7

Molecular Formula

C12H11Br2NO

Molecular Weight

345.03 g/mol

IUPAC Name

2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-a]isoquinolin-4-ium;bromide

InChI

InChI=1S/C12H11BrNO.BrH/c13-7-10-8-14-6-5-9-3-1-2-4-11(9)12(14)15-10;/h1-6,10H,7-8H2;1H/q+1;/p-1

InChI Key

FCLOQWDMOKDKTB-UHFFFAOYSA-M

Canonical SMILES

C1C(OC2=[N+]1C=CC3=CC=CC=C32)CBr.[Br-]

Origin of Product

United States

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